8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
Overview
Description
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C10H6FNO3, and it has a molecular weight of 207.16 g/mol .
Mechanism of Action
Target of Action
It is known that similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) are effective inhibitors of the 2-oxoglutarate (2og) oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
Based on its structural similarity to iox1, it may also act as an inhibitor of 2og-dependent enzymes . These enzymes play a crucial role in various biological processes, including epigenetic regulation .
Biochemical Pathways
It is known that 2og-dependent enzymes, which this compound may inhibit, are involved in a wide range of biochemical pathways . These include the regulation of gene expression through the demethylation of nucleic acids .
Result of Action
Inhibition of 2og-dependent enzymes can have significant effects on cellular processes, including the regulation of gene expression .
Biochemical Analysis
Biochemical Properties
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of bacterial growth. Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory effects . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function . For instance, it inhibits the activity of bacterial enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to cumulative effects on cell viability and function . In in vivo studies, the compound’s effects on tissue function and overall organism health have been observed to change over time, with potential long-term impacts on metabolic and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects can be observed. These effects include damage to vital organs, disruption of normal metabolic processes, and alterations in gene expression . Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing their activity and function . For example, the compound can inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of enzymes involved in detoxification pathways, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it interacts with target biomolecules in specific cellular environments . Additionally, the compound’s distribution within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins . The specific localization of the compound within cells can influence its overall biochemical activity and therapeutic potential .
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including halogenation, oxidation, and carboxylation reactions .
Chemical Reactions Analysis
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Comparison with Similar Compounds
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is unique due to its fluorine substitution, which enhances its biological activity and stability compared to non-fluorinated quinoline derivatives. Similar compounds include:
8-Hydroxyquinoline: Lacks the fluorine atom, resulting in different biological properties.
4-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the fluorine atom, leading to variations in reactivity and applications
This compound’s unique properties make it a valuable tool in various scientific research fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640743 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36308-79-9 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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